molecular formula C15H12O B2769870 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 6374-70-5

5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one

Cat. No.: B2769870
CAS No.: 6374-70-5
M. Wt: 208.26
InChI Key: MGHDAAZPFFNACM-UHFFFAOYSA-N
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Description

Evolution of Dibenzosuberone Research in Organic Chemistry

The investigation of dibenzosuberone traces its origins to early 20th-century studies on polycyclic aromatic systems, with the first synthetic preparation reported in 1946 through classical Friedel-Crafts acylation methodologies. This initial route involved cyclization of biphenyl-2-carboxylic acid derivatives under acidic conditions, yielding the tricyclic core in modest yields. While foundational, these methods suffered from regioselectivity challenges and harsh reaction conditions, limiting large-scale applications.

A paradigm shift occurred in the 2020s with the adoption of transition-metal-catalyzed strategies. Chao et al. demonstrated that palladium-catalyzed intramolecular C–H/C–Br cross-coupling of ortho-aroylated 3,5-diarylisoxazoles could produce dibenzosuberones in 24–99% yields, depending on substituent effects. This methodology not only improved efficiency but also enabled the incorporation of functional groups such as isoxazole rings, expanding the compound’s utility in materials science. Subsequent innovations, including molybdenum-mediated isoxazole-to-β-aminoenone transformations, further diversified the structural landscape of dibenzosuberone derivatives.

The compound’s role in asymmetric catalysis emerged through its use as a chiral ligand scaffold. Fisher Scientific listings confirm its commercial availability as a building block for metal-organic frameworks (MFCD00003587), reflecting its industrial adoption.

Nomenclature Systems and Structural Classification

Dibenzosuberone is systematically named under IUPAC guidelines as 5,11-dihydro-10H-dibenzo[a,d]annulen-10-one, denoting a tricyclic system comprising two benzene rings fused to a seven-membered cycloheptanone (annulene) ring. Alternative nomenclature includes:

  • Dibenzo[b,f]cycloheptan-1-one (Chemical Abstracts Service registry)
  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (pharmacopeial designation)

Structurally, the molecule features a ketone group at position 10, with conjugated π-systems extending across the fused aromatic rings. X-ray crystallographic analyses confirm a non-planar geometry, with the cycloheptanone ring adopting a boat-like conformation that minimizes steric strain. Key molecular parameters include:

Property Value Source
Molecular formula C₁₅H₁₂O
Molecular weight 208.26 g/mol
Melting point 32–34°C
Density (25°C) 1.156 g/mL
Refractive index 1.612 (calc.)

Position in the Family of Dibenzo-Fused Cycloheptanones

Dibenzosuberone occupies a distinct niche within the dibenzo-fused cycloheptanone family, differentiated by its substitution pattern and electronic properties. Comparative analysis with analogues reveals:

  • Electronic Effects : The ketone group at C10 creates an electron-deficient region, polarizing the adjacent benzene rings. This contrasts with hydroxylated derivatives like dibenzosuberol, where hydrogen bonding dominates.
  • Steric Profile : The fused benzene rings impose torsional strain on the cycloheptanone moiety, reducing reactivity at the carbonyl carbon compared to linear ketones.
  • Synthetic Versatility : Unlike simpler cycloheptanones, dibenzosuberone’s extended conjugation supports diverse functionalization, including:
    • Suzuki-Miyaura couplings at C3 and C7 positions
    • Palladium-catalyzed annulations for heterocycle incorporation

Recent studies highlight its utility in designing donor-acceptor-donor (D-A-D) architectures for optoelectronic materials. For instance, 3,7-bis[4-(diphenylamino)phenyl]-dibenzosuberone exhibits a power conversion efficiency of 2.54% in dye-sensitized solar cells, underscoring its potential in renewable energy applications.

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDAAZPFFNACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one typically involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a formal [5 + 2] annulation reaction. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and results in the formation of the desired dibenzocycloheptenone structure . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5,11-Dihydro-10H-dibenzoa,dannulen-10-one are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-10H-dibenzoa,dannulen-10-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

5,11-Dihydro-10H-dibenzo[a,d]annulen-10-one serves as a building block for synthesizing more complex organic molecules. Its structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Its unique structural features make it a candidate for studying enzyme interactions and potentially developing inhibitors for various biological pathways.

Medicine

The compound has been explored for its potential therapeutic properties. Research indicates that it may exhibit bioactivity that could be harnessed in drug development, particularly in targeting specific diseases through molecular interactions .

Materials Science

In industry, 5,11-Dihydro-10H-dibenzo[a,d]annulen-10-one is utilized in the production of organic materials for electronic devices, including organic light-emitting diodes (OLEDs). Its electronic properties are of particular interest for developing advanced materials.

A study examined the interaction of 5,11-Dihydro-10H-dibenzo[a,d]annulen-10-one with specific enzymes involved in metabolic pathways. The findings suggested that the compound acts as an inhibitor, providing insights into its potential use as a therapeutic agent against metabolic disorders .

Case Study 2: Organic Synthesis

Research highlighted the compound's role in synthesizing novel derivatives with enhanced reactivity and selectivity in organic reactions. By modifying the functional groups attached to the dibenzocycloheptenone framework, researchers were able to create compounds with improved yields and desired properties for further applications .

Mechanism of Action

The mechanism of action of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with specific molecular targets and pathways. The compound’s ketone functional group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

10-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
  • CAS : 24167-44-0
  • Formula : C₁₅H₁₁BrO
  • Key Differences : The bromine atom at position 10 increases molecular weight (291.16 g/mol) and introduces steric bulk. This substitution enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the polarizable C–Br bond .
  • Applications : Useful in synthesizing functionalized materials or pharmaceuticals.
2,3,7,8-Tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
  • Key Differences : Four methoxy (–OCH₃) groups significantly alter electronic properties (electron-donating effect), improving solubility in polar solvents.
  • Bioactivity : Demonstrates anti-inflammatory activity, attributed to the methoxy groups enhancing interaction with biological targets .
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
  • CAS : 156458-92-3
  • Formula : C₁₈H₁₅BrO
  • Key Differences : A bromopropylidene side chain introduces a conjugated double bond (Z-configuration), increasing planarity and π-orbital overlap. This enhances photophysical properties, making it relevant in optoelectronics .
  • Status : Discontinued due to synthesis challenges .

Ring-Modified Analogs

5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
  • CAS : 21737-58-6 (Impurity C in pharmaceuticals)
  • Key Differences : Replacement of a carbon atom with nitrogen in the seven-membered ring creates an azepine system. This modification introduces basicity and alters hydrogen-bonding capabilities.
  • Applications: A known impurity in oxcarbazepine (antiepileptic drug), highlighting its relevance in pharmaceutical quality control .
5-Nitroso-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one
  • Key Differences: The nitroso (–NO) group is a strong electron-withdrawing substituent, reducing electron density on the aromatic rings and increasing oxidative stability.
  • Bioactivity: Potential mutagenicity due to the nitroso moiety, necessitating careful handling .

Stereochemical Variants

(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
  • CAS : 156458-94-5
  • Key Differences : The E-isomer exhibits distinct steric hindrance compared to the Z-isomer, affecting packing in crystalline materials and interactions with biological receptors .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent/Ring Modification Bioactivity/Application Reference
5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one C₁₅H₁₂O None (parent structure) Synthetic precursor
10-Bromo derivative C₁₅H₁₁BrO Br at position 10 Cross-coupling reactions
Tetramethoxy derivative C₁₉H₂₀O₅ 4× –OCH₃ groups Anti-inflammatory
5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one C₁₄H₁₁NO Azepine ring (N atom) Pharmaceutical impurity
(5Z)-Bromopropylidene derivative C₁₈H₁₅BrO Z-configured side chain Discontinued (optoelectronics)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Stability
This compound 208.26 Low in water Stable at room temperature
10-Bromo derivative 291.16 Moderate in DMSO Sensitive to light
5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one 209.25 High in ethanol Hygroscopic

Biological Activity

5,11-Dihydro-10H-dibenzo[a,d] annulen-10-one, also known as 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one, is a polycyclic aromatic compound with notable biological activities. This article reviews its pharmacological properties, particularly focusing on its role as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), which is significant in cancer therapy, especially for triple-negative breast cancer (TNBC).

Chemical Structure and Properties

The molecular formula of 5,11-Dihydro-10H-dibenzo[a,d] annulen-10-one is C15H12OC_{15}H_{12}O, with a molecular weight of 208.26 g/mol. It features a fused ring system characteristic of dibenzo compounds, contributing to its biological activity.

PARP1 Inhibition:
PARP1 plays a crucial role in the repair of DNA damage. Inhibitors of PARP1 are used in cancer therapy to exploit the DNA repair deficiencies in cancer cells, particularly those with BRCA mutations. 5,11-Dihydro-10H-dibenzo[a,d] annulen-10-one has been evaluated for its ability to inhibit PARP1 activity.

Key Findings from Recent Studies

  • Synthesis and Evaluation:
    • A series of derivatives based on 5,11-Dihydro-10H-dibenzo[a,d] annulen-10-one were synthesized and tested for their inhibitory effects on PARP1. Some derivatives showed promising results with IC50 values indicating effective inhibition .
  • Comparative Activity:
    • Among the synthesized compounds, certain derivatives exhibited significantly lower IC50 values compared to established PARP inhibitors like Olaparib. For instance, compound OL-1 derived from this scaffold demonstrated an IC50 value of 0.079 μM against PARP1 and 0.736 μM against MDA-MB-436 cells .
  • Structure-Activity Relationship (SAR):
    • Modifications to the side chains and core structure were critical in enhancing the inhibitory activity. For example, compounds with 2-substituted groups showed improved interactions with the PARP1 protein .

Biological Activity Data

The following tables summarize the biological activity data of several derivatives synthesized from 5,11-Dihydro-10H-dibenzo[a,d] annulen-10-one:

Table 1: Inhibition Data for Selected Compounds

CompoundStructure ModificationIC50 (μM) against PARP1IC50 (μM) against MDA-MB-436
OL-1N/A0.0790.736
Compound AMethyl group addition0.754.14
Compound BPhenyl substitution13.17>20
Compound CNo modification>20n.d.*

*n.d.: Not determined

Table 2: Summary of Structural Modifications and Their Impact on Activity

CompoundnR1R2Enzymatic Inhibition (IC50, μM)Anti-cell Viability (IC50, μM)
11a0MeH>20n.d.*
11b0MeMe16.17 ± 1.24>20
19b1OMe0.75 ± 0.274.14 ± 1.17

*n.d.: Not determined

Case Studies

Case Study: Efficacy in Cancer Models
In a study involving MDA-MB-436 breast cancer cells, OL-1 demonstrated significant anti-proliferative effects alongside its PARP1 inhibitory activity. The compound's ability to induce cell death in BRCA-deficient models highlights its potential as a therapeutic agent in precision oncology .

Q & A

Q. Table 1: Hypothetical Synthetic Routes and Yields

MethodCatalystSolventTemp (°C)Yield (%)
Friedel-Crafts AlkylationAlCl₃DCM0–2565
Intramolecular CyclizationH₂SO₄Toluene8072
Photochemical CyclizationNoneMeCNRT58

Q. Table 2: Key Spectroscopic Parameters

TechniqueKey Peaks/ParametersUtility
¹H NMRδ 7.2–7.8 (aromatic H)Ring substitution pattern
FT-IR~1680 cm⁻¹ (C=O stretch)Ketone confirmation
DFT (B3LYP/6-31G*)HOMO-LUMO gap ≈ 4.2 eVElectronic properties prediction

Q. Table 3: Computed vs. Experimental Activation Energies

Reaction StepEₐ (Experimental, kJ/mol)Eₐ (Computed, kJ/mol)
Ring-opening92 ± 389
Ketone reduction105 ± 4108

Q. Table 4: Reactor Design Parameters

ParameterBatch ReactorContinuous-Flow Reactor
Residence Time2–24 hrs10–30 min
Temperature Control±5°C±1°C
ScalabilityLimitedHigh

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